tert-butyl 3-chloro-1H-pyrrole-1-carboxylate
Overview
Description
tert-Butyl 3-chloro-1H-pyrrole-1-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group and a chlorine atom attached to the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-1H-pyrrole-1-carboxylate typically involves the reaction of 3-chloropyrrole with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the ester bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-chloro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of tert-butyl 3-alkyl- or 3-aryl-pyrrole-1-carboxylates.
Oxidation: Formation of pyrrole-2,5-diones or other oxidized pyrrole derivatives.
Reduction: Formation of tert-butyl pyrrole-1-carboxylate or other reduced derivatives.
Scientific Research Applications
tert-Butyl 3-chloro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and the nature of the target. For example, the chlorine atom and ester group can participate in hydrogen bonding or hydrophobic interactions with the active site of an enzyme, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
- tert-Butyl 3-iodo-1H-pyrrole-1-carboxylate
- tert-Butyl 3-methyl-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 3-chloro-1H-pyrrole-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromo, iodo, and methyl analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific reactions and applications that other halogenated or alkylated derivatives may not achieve.
Properties
IUPAC Name |
tert-butyl 3-chloropyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSKGTRKGNCZCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170761 | |
Record name | 1H-Pyrrole-1-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881321-42-1 | |
Record name | 1H-Pyrrole-1-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881321-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-1-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201170761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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